1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one
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Overview
Description
1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one is a chemical compound with the molecular formula C8H7BrN2O3 and a molecular weight of 259.06 g/mol . It is characterized by the presence of a bromine atom and a nitro group attached to a pyridine ring, along with a propan-2-one moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one typically involves the bromination and nitration of pyridine derivatives followed by the introduction of the propan-2-one group. One common method involves the following steps:
Bromination: The starting material, 2-pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5-position of the pyridine ring.
Nitration: The brominated pyridine derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Introduction of Propan-2-one Group: The final step involves the reaction of the brominated and nitrated pyridine derivative with a suitable reagent, such as acetone, under basic conditions to introduce the propan-2-one moiety
Chemical Reactions Analysis
1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The propan-2-one moiety can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide
Scientific Research Applications
1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine and nitro groups play a crucial role in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
1-(5-Bromo-3-nitropyridin-2-yl)propan-2-one can be compared with other similar compounds, such as:
1-(5-Bromo-3-nitropyridin-2-yl)piperazine: This compound has a piperazine ring instead of the propan-2-one moiety, which may result in different chemical and biological properties.
1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C8H7BrN2O3 |
---|---|
Molecular Weight |
259.06 g/mol |
IUPAC Name |
1-(5-bromo-3-nitropyridin-2-yl)propan-2-one |
InChI |
InChI=1S/C8H7BrN2O3/c1-5(12)2-7-8(11(13)14)3-6(9)4-10-7/h3-4H,2H2,1H3 |
InChI Key |
JWHQKMNAFIDDTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=N1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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